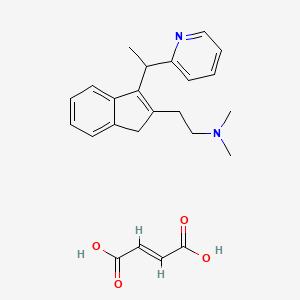![molecular formula C26H16BrN B13148081 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is a complex organic compound belonging to the class of carbazole derivatives Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole typically involves a multi-step process. One common method is the Suzuki polycondensation reaction. This involves the coupling of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with various diboronic acids, such as 2,5-thiophene diboronic acid, under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or Grignard reagents in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted carbazole derivatives.
科学研究应用
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
作用机制
The mechanism of action of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole involves its interaction with molecular targets such as DNA and enzymes. Carbazole derivatives can intercalate into DNA, disrupting its structure and function. They can also inhibit enzymes like topoisomerase, which are crucial for DNA replication and repair . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Indolo[3,2-b]carbazole: Another carbazole derivative with similar structural properties and applications in organic electronics.
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for photovoltaic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Uniqueness
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is unique due to the presence of the bromophenyl group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C26H16BrN |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
12-(3-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C26H16BrN/c27-19-8-5-9-20(16-19)28-23-14-12-17-6-1-3-10-21(17)25(23)26-22-11-4-2-7-18(22)13-15-24(26)28/h1-16H |
InChI 键 |
JJRLEQGQSHLQSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC(=CC=C5)Br)C=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

